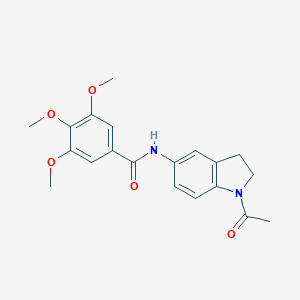
3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. This compound has a unique chemical structure that makes it a promising candidate for a wide range of applications.
作用機序
The mechanism of action of 3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it is believed to act through various mechanisms, including the inhibition of DNA synthesis, the inhibition of protein kinase C, and the induction of apoptosis.
Biochemical and Physiological Effects:
3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. For instance, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, it has also been shown to inhibit the replication of certain viruses and bacteria.
実験室実験の利点と制限
One of the main advantages of 3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone is its broad range of biological activities. This makes it a promising candidate for the development of new drugs and therapeutic agents. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on 3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone. Some of these directions include:
1. Investigation of the potential of this compound as a neuroprotective agent.
2. Development of new synthesis methods for this compound that can improve its solubility and bioavailability.
3. Investigation of the potential of this compound as an inhibitor of other protein kinases.
4. Development of new derivatives of this compound that can exhibit improved biological activities.
5. Investigation of the potential of this compound as a lead compound for the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biological activities, and its mechanism of action is still being investigated. Although there are some limitations associated with this compound, its broad range of biological activities makes it a promising candidate for the development of new drugs and therapeutic agents.
合成法
The synthesis of 3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone can be achieved through various methods, including the Pictet-Spengler reaction, the Friedlander reaction, and the Hantzsch reaction. Among these methods, the Pictet-Spengler reaction is the most commonly used method for the synthesis of this compound. This reaction involves the condensation of an aldehyde or ketone with an amine in the presence of a Lewis acid catalyst.
科学的研究の応用
3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial activities. Moreover, it has also been investigated for its potential as a neuroprotective agent and as an inhibitor of protein kinase C.
特性
製品名 |
3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone |
|---|---|
分子式 |
C22H18N2O |
分子量 |
326.4 g/mol |
IUPAC名 |
3-phenyl-2-[(E)-2-phenylethenyl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H18N2O/c25-22-19-13-7-8-14-20(19)23-21(16-15-17-9-3-1-4-10-17)24(22)18-11-5-2-6-12-18/h1-16,21,23H/b16-15+ |
InChIキー |
KNWKRQPNAIFZPF-FOCLMDBBSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C=CC2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C=CC2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-{1,4-dioxo-3-[(2-phenoxyethyl)amino]-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B300169.png)


![3-(2-methoxyphenyl)-2-[4-(4-morpholinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B300176.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B300177.png)
![2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B300178.png)
![6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B300181.png)
![N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B300182.png)
![3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B300184.png)
![4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium](/img/structure/B300186.png)